molecular formula C12H18ClN3O2 B2551973 2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide CAS No. 2411275-64-2

2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide

Cat. No. B2551973
CAS RN: 2411275-64-2
M. Wt: 271.75
InChI Key: OMGCUQCNVCFBIL-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and DNA replication. The compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of normal tissue homeostasis.
Biochemical and Physiological Effects:
In addition to its anticancer and antimicrobial properties, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which may contribute to its potential use as a treatment for metabolic disorders such as obesity and diabetes. The compound has also been found to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide is its high potency and broad-spectrum activity against cancer and microbial cells. It is also relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments. However, one of the limitations of the compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide. One area of research is the development of new derivatives of the compound with improved potency and selectivity against specific cancer cell lines. Another direction is the investigation of the compound's potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, the compound's potential use as a treatment for metabolic disorders and inflammatory diseases warrants further investigation.

Synthesis Methods

The synthesis of 2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide involves the reaction of 3,4-diethyl-5-hydroxy-6-oxo-1H-pyridazine with chloroacetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with a reducing agent. The yield of the product is typically high, and the purity can be easily achieved through standard purification techniques.

Scientific Research Applications

2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

2-chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-4-8-9(6-14-11(17)7(3)13)12(18)16-15-10(8)5-2/h7H,4-6H2,1-3H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGCUQCNVCFBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)CNC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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